molecular formula C16H14N2 B14251110 4,6-Dimethyl-2-(pyridin-2-yl)quinoline CAS No. 415678-29-4

4,6-Dimethyl-2-(pyridin-2-yl)quinoline

Cat. No.: B14251110
CAS No.: 415678-29-4
M. Wt: 234.29 g/mol
InChI Key: IKFHSARCDZAOCA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with two methyl groups at positions 4 and 6, and a pyridin-2-yl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-acetylpyridine with 2,6-dimethylphenylamine in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyridin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyridin-2-yl group and the two methyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

415678-29-4

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-2-ylquinoline

InChI

InChI=1S/C16H14N2/c1-11-6-7-14-13(9-11)12(2)10-16(18-14)15-5-3-4-8-17-15/h3-10H,1-2H3

InChI Key

IKFHSARCDZAOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C3=CC=CC=N3

Origin of Product

United States

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